4-Acetylphenol sulfate

Description

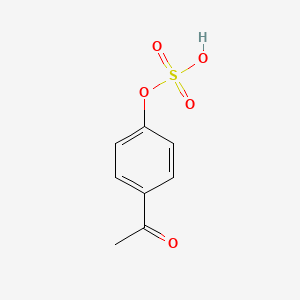

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8O5S |

|---|---|

Molecular Weight |

216.21 g/mol |

IUPAC Name |

(4-acetylphenyl) hydrogen sulfate |

InChI |

InChI=1S/C8H8O5S/c1-6(9)7-2-4-8(5-3-7)13-14(10,11)12/h2-5H,1H3,(H,10,11,12) |

InChI Key |

HOFGLAYWQRGTKC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)O |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 Acetylphenol Sulfate

Precursor Synthesis: 4-Acetylphenol and Related Acetophenones

The cornerstone for synthesizing 4-acetylphenol sulfate (B86663) is the availability of its immediate precursor, 4-acetylphenol, which is also widely known as 4-hydroxyacetophenone. The production of this key intermediate is dominated by well-established aromatic chemistry.

Friedel-Crafts Acetylation Approaches to 4-Hydroxyacetophenone

The primary industrial route to 4-hydroxyacetophenone is the Friedel-Crafts acetylation of phenol (B47542). nih.gov This electrophilic aromatic substitution reaction involves treating phenol with an acetylating agent, such as acetic anhydride (B1165640) or acetic acid, in the presence of a strong Lewis acid or Brønsted acid catalyst. pw.liveurjc.es Hydrogen fluoride (B91410) (HF) is a particularly effective catalyst for this transformation, facilitating high conversion of phenol and high selectivity towards the desired para-substituted product, 4-hydroxyacetophenone. pw.liveacs.orgacs.org

The reaction conditions, including temperature, catalyst loading, and molar ratio of reactants, are critical for maximizing the yield of the desired p-isomer and minimizing the formation of the o-isomer (2-hydroxyacetophenone) and other byproducts. pw.livebyjus.com Research has shown that temperatures between 40°C and 90°C and specific molar ratios of HF to phenol can lead to phenol conversions exceeding 95% with selectivities for 4-hydroxyacetophenone reaching over 90%. pw.live

Below is a table summarizing various conditions and outcomes for the HF-catalyzed Friedel-Crafts acetylation of phenol.

| Acetylating Agent | Molar Ratio (HF:Phenol) | Molar Ratio (Agent:Phenol) | Temperature (°C) | Phenol Conversion (%) | Selectivity to 4-HAP (%) |

| Acetic Acid | ~30 | 1.1 | 50 | 99.6 | 90.5 |

| Acetic Acid | ~50 | 1.1 | Not Specified | 99.3 | 85.9 |

| Acetic Acid | Not Specified | 1.25 | 73 | 99.3 | 80.2 |

| Acetic Acid | ~50 | 1.1 | Not Specified | 81.9 | 83.7 |

This data is compiled from patent literature detailing the process. pw.live 4-HAP refers to 4-Hydroxyacetophenone.

Alternative Synthetic Routes to 4-Hydroxyacetophenone

An important alternative to the Friedel-Crafts reaction is the Fries rearrangement. nih.govresearchgate.net This reaction involves the rearrangement of a phenolic ester, specifically phenyl acetate (B1210297), to a mixture of ortho- and para-hydroxy aryl ketones. pw.livebyjus.com The reaction is typically promoted by a Lewis acid catalyst, like aluminum chloride (AlCl₃), or a strong Brønsted acid. pw.livebyjus.com

The mechanism begins with the complexation of the Lewis acid to the carbonyl oxygen of the ester's acyl group. byjus.com This is followed by the cleavage of the ester bond to generate an acylium carbocation, which then acts as an electrophile, attacking the aromatic ring. byjus.com The regioselectivity of the Fries rearrangement is notably dependent on reaction conditions such as temperature and solvent polarity. pw.livebyjus.com Lower reaction temperatures generally favor the formation of the para-isomer (4-hydroxyacetophenone), while higher temperatures tend to yield more of the ortho-isomer. pw.live This method provides a viable, though sometimes less direct, pathway to the required precursor. urjc.esrsc.org

Chemical Synthesis of 4-Acetylphenol Sulfate and Analogues

Once 4-hydroxyacetophenone is obtained, the subsequent step is the introduction of a sulfate moiety to the phenolic hydroxyl group. This transformation yields the target compound, 4-acetylphenyl hydrogen sulfate. nih.gov

Sulfation Reactions and Reagents

The chemical synthesis of aryl sulfates from phenols is a well-documented process. acs.orgacs.org The most common method involves reacting the phenol with a suitable sulfating agent that transfers a sulfur trioxide (SO₃) group. nih.govnih.gov Widely used reagents for this purpose are sulfur trioxide-amine complexes, such as the sulfur trioxide pyridine (B92270) complex (SO₃·pyridine), sulfur trioxide trimethylamine (B31210) complex (SO₃·TMA), or sulfur trioxide triethylamine (B128534) complex (SO₃·TEA). acs.orgportlandpress.comgoogle.com These complexes are stable, easy-to-handle solids that moderate the high reactivity of free sulfur trioxide. nih.govportlandpress.com

The reaction is typically carried out in an aprotic solvent like pyridine or dimethylformamide (DMF). google.com The phenolic oxygen atom of 4-hydroxyacetophenone acts as a nucleophile, attacking the sulfur atom of the SO₃ complex to form the aryl sulfate ester. nih.govmdpi.com Other reagents, such as chlorosulfonic acid, can also be employed for the sulfation of phenols. acs.orgnih.gov

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound requires careful control over several experimental variables to maximize yield and purity. Key factors include the choice of sulfating agent, solvent, reaction temperature, and reaction time. researchgate.netrsc.org For sulfations using SO₃·amine complexes, the stoichiometry of the reagent is critical; an excess is often used to drive the reaction to completion, but too large an excess can complicate purification. nih.gov

Temperature control is also crucial. While some reactions proceed well at room temperature, others may require heating to achieve a reasonable reaction rate. mdpi.comresearchgate.net However, elevated temperatures can sometimes lead to unwanted side reactions, such as sulfonation of the aromatic ring instead of sulfation of the hydroxyl group. nih.govmdpi.com The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome. google.com Post-reaction workup, often involving neutralization and purification by chromatography or crystallization, is essential to isolate the final product in high purity. nih.govresearchgate.net

Derivatization for Enhanced Analytical Characterization

For analytical purposes, particularly in complex biological or environmental samples, the direct analysis of this compound can be challenging. Chemical derivatization is a strategy used to modify the analyte's structure to improve its properties for separation and detection by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdpi.comresearchgate.net

Derivatization can increase the volatility and thermal stability of a compound, which is necessary for GC analysis. researchgate.net While the sulfate group itself is not typically derivatized for GC, the precursor, 4-hydroxyacetophenone, can be. Its hydroxyl group can be converted into a more volatile silyl (B83357) ether. For the analysis of this compound itself, its non-volatile, ionic nature makes it more amenable to LC-MS. nih.govresearchgate.net

In some specialized cases, the intact sulfate ester can be derivatized. For instance, alkylation can convert the sulfate monoester into a less polar and more volatile diester. uiowa.edu For the ketone functional group present in this compound, derivatization is also possible. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with ketones to form oxime derivatives. sigmaaldrich.comresearchgate.net These derivatives are often more volatile and exhibit excellent sensitivity, especially with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. researchgate.net However, for a molecule like this compound, analytical strategies would more commonly involve either direct analysis by LC-MS or analysis of the deconjugated precursor (4-hydroxyacetophenone) following a hydrolysis step. nih.gov

Preparation of Spectroscopic Derivatives

The preparation of derivatives for spectroscopic analysis aims to introduce structural features that either enhance a specific spectroscopic property (like UV absorbance) or provide more definitive structural information through techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

For phenolic compounds, including acetophenone (B1666503) derivatives, specific synthetic modifications can be made. For instance, halogenation of the aromatic ring can alter the electronic properties and, consequently, the ultraviolet (UV) absorption spectrum. A relevant example is the synthesis of 2,6-dichloro-4-acetylphenol, a derivative of 4-acetylphenol. The introduction of chlorine atoms shifts the maximum UV absorption to around 300 nm, which can be advantageous for detection and quantification, minimizing interference from other compounds. google.com The synthesis of such derivatives often involves acetylation of a substituted phenol followed by further modifications. google.com

The sulfation process itself can be considered a form of derivatization. Chemoenzymatic methods, utilizing aryl sulfotransferases, have proven effective for the synthesis of a wide array of sulfated phenolic compounds, including flavonoids, phenolic acids, and simple phenols. nih.gov This approach allows for the creation of authentic analytical standards, which are critical for the unambiguous identification of metabolites like this compound in complex biological matrices. nih.govsupelco.com.tw A direct chemical synthesis method has also been developed for the rapid preparation of sulfated metabolite standards, which is crucial for obtaining reference mass spectrometric fragmentation patterns and retention time information for structure validation. diva-portal.org

These prepared derivatives are essential for building libraries of reference standards. The availability of pure, well-characterized standards of compounds like this compound and its isomers allows for direct comparison of spectroscopic and chromatographic data, which is considered a gold standard for metabolite identification in metabolomics. diva-portal.org

Table 1: Spectroscopic Data for a 4-Acetylphenol Derivative

This table summarizes the reported spectroscopic properties for a halogenated derivative of 4-acetylphenol, which can be used as a reference in spectroscopic analysis.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Feature | Reference |

| 2,6-Dichloro-4-acetylphenol | C₈H₆Cl₂O₂ | 205.04 | 160-162 | Maximum UV absorption near 300 nm | google.com |

Chromatographic Derivatization Techniques

Derivatization is a fundamental step in the analysis of polar compounds like phenols by chromatography, particularly gas chromatography (GC). nih.gov The primary goals are to increase the analyte's volatility and thermal stability while reducing its polarity to prevent undesirable interactions with the chromatographic system that can lead to poor peak shape and response. scribd.comnih.gov For liquid chromatography (HPLC), derivatization is often employed to enhance detection sensitivity. hitit.edu.tr

Gas Chromatography (GC) Derivatization

For GC analysis, the polar hydroxyl group of the parent phenol must be chemically modified. Several classes of reagents are commonly used for this purpose:

Silylation: This is one of the most common derivatization techniques for compounds with active hydrogens, such as phenols. Reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or a combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) are used to replace the acidic phenolic proton with a nonpolar silyl group (e.g., trimethylsilyl (B98337) or t-butyldimethylsilyl). researchgate.net This conversion to a silyl ether derivative significantly increases volatility and thermal stability, making the analyte suitable for GC-MS analysis. scribd.comresearchgate.net

Acylation: This method involves reacting the phenol with an acylating agent, such as a fluorinated anhydride (e.g., pentafluoropropionic anhydride). This process converts the phenol into a less polar, more volatile ester derivative. The incorporation of fluorine atoms also makes the derivative highly responsive to electron capture detection (ECD), a very sensitive detection method in GC.

Alkylation: In this technique, the phenolic hydrogen is replaced with an alkyl group. While less common for phenols compared to silylation, it can be an effective strategy to improve chromatographic properties. scribd.com

Table 2: Common Derivatization Reagents for Phenolic Compounds in GC Analysis

This table outlines common reagents used to derivatize phenolic compounds for analysis by gas chromatography.

| Derivatization Method | Reagent | Abbreviation | Target Functional Group | Resulting Derivative | Reference |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH), Carboxyl (-COOH) | Trimethylsilyl (TMS) ether/ester | scribd.comresearchgate.net |

| Silylation | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Hydroxyl (-OH), Amine (-NH) | t-Butyldimethylsilyl (TBDMS) ether/amine | researchgate.net |

| Acylation | Pentafluoropropionic Anhydride | PFPA | Hydroxyl (-OH), Amine (-NH) | Pentafluoropropionyl ester/amide |

High-Performance Liquid Chromatography (HPLC) Derivatization

In HPLC, derivatization is typically performed to improve the detectability of an analyte, especially when analyzing samples at trace levels. This often involves a pre-column reaction to attach a chromophore or fluorophore to the target molecule.

A well-established method for the determination of phenols involves pre-column derivatization with 4-aminoantipyrine (B1666024) (4-AA). hitit.edu.tr In a basic medium and in the presence of an oxidizing agent like potassium peroxydisulfate (B1198043), phenols react with 4-AA to form a colored quinoneimine dye. hitit.edu.tr This derivative exhibits strong absorption at a specific wavelength in the visible spectrum (around 440-510 nm), allowing for highly sensitive and selective detection with a standard UV-Visible spectrophotometric detector. hitit.edu.tr The reaction conditions, such as pH and reagent concentration, are optimized to ensure complete derivatization and maximum signal intensity. hitit.edu.tr This approach circumvents the challenge of detecting simple phenols that have low native UV absorbance.

For analysis by liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency, improve chromatographic separation from isomers, and provide more informative fragmentation spectra for structural confirmation. researchgate.net

Table 3: Example of an HPLC Pre-Column Derivatization Method for Phenols

This table details the parameters for a pre-column derivatization method using 4-aminoantipyrine for the analysis of phenolic compounds by HPLC.

| Parameter | Condition | Purpose | Reference |

| Derivatizing Reagent | 4-aminoantipyrine (4-AA) | Forms a colored derivative with phenols | hitit.edu.tr |

| Oxidizing Agent | Potassium peroxydisulfate (K₂S₂O₈) | Facilitates the oxidative coupling reaction | hitit.edu.tr |

| Reaction pH | ~9 (Ammonia/ammonium (B1175870) buffer) | Optimal pH for the derivatization reaction | hitit.edu.tr |

| Reaction Time | ~5 minutes at room temperature | Time for the reaction to proceed to completion | hitit.edu.tr |

| Detection Wavelength | 440 nm | Wavelength of maximum absorbance for the quinoneimine derivative | hitit.edu.tr |

| Resulting Product | Quinoneimine Dye | A colored compound suitable for visible light detection | hitit.edu.tr |

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Acetylphenol Sulfate

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of 4-acetylphenol sulfate (B86663) from complex biological matrices. High-performance liquid chromatography (HPLC), gas chromatography (GC), and ion chromatography (IC) are the primary techniques utilized, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique widely used for the simultaneous analysis of 4-acetylphenol sulfate and its parent compound, acetaminophen, along with other metabolites. nih.govjst.go.jp Its high resolution and sensitivity make it an ideal choice for complex sample matrices.

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for this compound. waters.comnih.gov This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to its polar nature, this compound is often weakly retained and elutes early in the chromatographic run. waters.com The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with the addition of an acid such as formic acid or acetic acid to control the pH and improve peak shape. nih.govsielc.comnih.gov

Paired-ion reversed-phase HPLC has also been successfully applied for the analysis of phenol (B47542) sulfates. This method involves adding a pairing ion to the mobile phase, which forms an ion pair with the charged sulfate group of the analyte, thereby increasing its retention on the reversed-phase column. nih.gov

A variety of columns are used in these separations, with C18 columns being a popular choice for reversed-phase applications. sielc.comanalis.com.my The selection of the column and mobile phase composition is critical for achieving optimal separation and resolution of this compound from other sample components. waters.com

While this compound itself is not chiral, the principles of chiral separation are crucial when dealing with racemic drugs and their metabolites. Enantiomers of a chiral compound can exhibit different pharmacological and toxicological properties. nih.gov Chiral separation techniques in HPLC are designed to resolve these enantiomers. scas.co.jp

This is typically achieved by using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. scas.co.jpchromatographyonline.com Polysaccharide-based CSPs are widely used for this purpose. chromatographyonline.com The mobile phase composition and temperature can significantly influence the selectivity of the chiral separation. chromatographyonline.com Other approaches include the use of chiral additives in the mobile phase or pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. nih.gov The development of effective chiral separation methods is essential for understanding the stereoselective metabolism and disposition of chiral drugs. nih.gov

Reverse-Phase and Normal-Phase Separation

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, but its direct application for the analysis of non-volatile and thermally labile compounds like this compound is limited. epa.gov Therefore, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable derivative before GC analysis. epa.gov

Common derivatization techniques include methylation or silylation. epa.gov The derivatized compound can then be separated on a capillary column and detected using various detectors, such as a flame ionization detector (FID) or a mass spectrometer (MS). epa.govnih.gov GC-MS provides both chromatographic separation and mass spectrometric identification, offering high specificity and sensitivity. nih.govoiv.int

Ion Chromatography (IC)

Ion chromatography is a specialized form of liquid chromatography designed for the separation and determination of ionic species. shimadzu.com It is particularly well-suited for the analysis of sulfate ions and can be used to quantify the sulfate moiety of this compound after appropriate sample preparation. longdom.orgthermofisher.com

In IC, an ion-exchange column is used to separate ions based on their charge and affinity for the stationary phase. thermofisher.com A conductivity detector is commonly employed for detection. longdom.org The use of a suppressor system can enhance the sensitivity of the detection by reducing the background conductivity of the eluent. shimadzu.com IC provides a direct and reliable method for sulfate analysis in various biological samples. longdom.org

Mass Spectrometry (MS) Applications

Mass spectrometry has become an indispensable tool in the analysis of this compound, often coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS). oiv.inttandfonline.com MS provides high sensitivity and specificity, allowing for the confident identification and quantification of the analyte even at low concentrations. nih.gov

Tandem mass spectrometry (MS/MS) is frequently employed for enhanced selectivity and structural elucidation. tandfonline.comwaters.com In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM) when specific precursor-to-product ion transitions are monitored, significantly reduces background noise and improves the signal-to-noise ratio. waters.com

High-resolution mass spectrometry (HRMS) offers the advantage of providing highly accurate mass measurements, which aids in the unambiguous identification of unknown compounds and the confirmation of known analytes. nih.govmetabolomexchange.org The use of isotopically labeled internal standards is a common practice in quantitative LC-MS methods to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the analysis. tandfonline.comwaters.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of this compound. This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. Ultra-high-performance liquid chromatography (UHPLC) offers enhanced resolution and faster analysis times compared to conventional HPLC. americanpharmaceuticalreview.com

In a typical UHPLC-MS/MS setup, the sample is first injected into the UHPLC system, where this compound is separated from other components in the matrix on a reversed-phase column, such as a C18 column. metabolomexchange.orgjapsonline.com The mobile phase often consists of a gradient of an aqueous solution containing a modifier like formic acid and an organic solvent such as acetonitrile or methanol. japsonline.comnih.govnih.gov This gradient elution allows for the effective separation of a wide range of compounds. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. For the analysis of sulfated compounds like this compound, negative ion mode electrospray ionization (ESI) is commonly employed. metabolomexchange.orgmdpi.com The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. japsonline.com For instance, in a study analyzing various phenolic compounds, a UHPLC-MS/MS method was developed with a Nexera model Shimadzu UHPLC system coupled to a tandem MS instrument, utilizing a C18 reversed-phase column. japsonline.com The method demonstrated good linearity with correlation coefficients (R) typically above 0.99. japsonline.com

The table below summarizes typical parameters for a UHPLC-MS/MS method.

| Parameter | Value/Description |

| Chromatography System | UHPLC (e.g., Shimadzu Nexera, Agilent 1290) americanpharmaceuticalreview.comjapsonline.com |

| Column | Reversed-phase C18 (e.g., 150 mm × 4.6 mm, 3 µm) japsonline.com |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate (B1220265) japsonline.comnih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium formate japsonline.comnih.gov |

| Flow Rate | 0.5 mL/min japsonline.com |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode metabolomexchange.orgmdpi.com |

| MS Detection | Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode japsonline.com |

| Limit of Quantitation (LOQ) | Can reach low ng/mL levels, e.g., ~0.5 ng/mL americanpharmaceuticalreview.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is generally preferred for non-volatile and thermally labile compounds like sulfates, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of the parent compound, 4-acetylphenol, or after a derivatization step. For the analysis of phenols by GC-MS, a derivatization step is often necessary to increase their volatility and improve chromatographic performance. mdpi.com One common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com

In a GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. EI generates characteristic fragmentation patterns that can be used for compound identification by comparing them to spectral libraries. asm.org

A study on the determination of phenols and pharmaceuticals in wastewater utilized a GC-MS method following ultrasound-assisted emulsification-microextraction. nih.gov The method achieved low limits of detection (LOD) in the range of 0.002-0.121 µg/L. nih.gov

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray ionization (ESI) is the most common ionization technique for analyzing polar and ionic compounds like this compound by LC-MS. nih.gov It is a soft ionization method that generates ions directly from a liquid solution, minimizing fragmentation and typically producing protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions. nih.gov For sulfates, negative ion mode ESI is particularly effective due to the presence of the negatively charged sulfate group. metabolomexchange.orgmdpi.com The efficiency of ESI can be influenced by factors such as solvent pH and the chemical properties of the analyte. plos.org

Other atmospheric pressure ionization (API) techniques, such as atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI), can be complementary to ESI. nih.govchromatographyonline.com APCI is suitable for less polar compounds, while APPI can ionize a broad range of compounds, including nonpolar ones that are challenging for ESI. chromatographyonline.com The choice of ionization technique depends on the analyte's polarity and the complexity of the sample matrix. nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), often coupled with UHPLC, is a powerful tool for the identification of unknown metabolites, including conjugates like this compound. acs.org Instruments such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers provide accurate mass measurements with high resolution, enabling the determination of the elemental composition of an ion. metabolomexchange.orgacs.org This information is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. acs.org

In a metabolomics study, a Thermo Scientific Q-Exactive high-resolution/accurate mass spectrometer with an Orbitrap mass analyzer was used at a mass resolution of 35,000. metabolomexchange.org The data acquisition often alternates between full scan MS and data-dependent MS/MS scans to obtain both the accurate mass of the precursor ion and its fragmentation pattern for structural elucidation. metabolomexchange.org This approach allows for the confident identification of metabolites by comparing the obtained data with library entries of purified standards or through structural analysis. metabolomexchange.org

Quantification Strategies in Complex Biological Matrices

Quantifying this compound in complex biological matrices such as plasma, urine, or tissue extracts presents analytical challenges due to the presence of numerous interfering substances. mdpi.commdpi.com To overcome these challenges, robust sample preparation and appropriate quantification strategies are essential.

Sample preparation often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove matrix components and enrich the analyte. nih.govmdpi.com The "dilute-and-shoot" approach, where the sample is simply diluted before injection, can also be effective in minimizing matrix effects, provided the method has sufficient sensitivity. mdpi.com

For accurate quantification, the use of an internal standard is crucial. nih.gov Ideally, a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound) is used as an internal standard. This compensates for variations in sample preparation, injection volume, and ionization efficiency. mdpi.com A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard. nih.gov The concentration of the analyte in the sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve. nih.gov Method validation according to regulatory guidelines ensures the reliability of the quantification, assessing parameters such as linearity, accuracy, precision, and recovery. nih.govnih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide valuable information about the chemical environment of the atoms in this compound.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the number and connectivity of the protons. For this compound, one would expect to see signals corresponding to the aromatic protons on the phenyl ring and the methyl protons of the acetyl group. The aromatic protons would likely appear as two distinct doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The methyl protons would appear as a singlet in the aliphatic region.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals for the carbonyl carbon of the acetyl group, the methyl carbon, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the acetyl and sulfate substituents.

The table below shows predicted NMR data for a related compound, 4-ethylphenol (B45693), which can provide an indication of the expected chemical shifts for the aromatic portion of this compound. hmdb.ca

| Nucleus | Predicted Chemical Shift (ppm) for 4-Ethylphenol in D₂O |

| ¹³C | 155.1 (C-O), 130.0 (aromatic CH), 116.8 (aromatic CH), 29.3 (CH₂), 17.0 (CH₃) |

Actual NMR spectra are typically recorded on spectrometers operating at frequencies such as 300 MHz or 400 MHz, and the sample is dissolved in a deuterated solvent like D₂O or DMSO-d₆. hmdb.cacopernicus.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. The IR spectrum of this compound is characterized by the vibrational frequencies of its key structural components: the acetophenone (B1666503) moiety and the aryl sulfate group.

While a dedicated experimental IR spectrum for this compound is not widely published, its characteristic absorption bands can be predicted with high accuracy by analyzing the spectra of closely related compounds and the known absorption ranges for its constituent functional groups. The primary functional groups contributing to the IR spectrum are the carbonyl group (C=O) of the ketone, the aromatic ring (C=C), and the sulfate group (-OSO₃⁻).

Key Vibrational Frequencies:

Carbonyl (C=O) Stretching: Acetophenones typically exhibit a strong and sharp absorption band corresponding to the C=O stretching vibration. For conjugated ketones, like this compound, this band is expected in the range of 1680-1700 cm⁻¹ brainly.comspectroscopyonline.commasterorganicchemistry.com. The IR spectrum of the closely related compound, 4-acetylphenyl benzenesulfonate, shows a strong C=O absorption at 1687 cm⁻¹ rsc.org.

Aromatic C=C Stretching: The presence of the benzene ring gives rise to several absorption bands in the region of 1450-1600 cm⁻¹ brainly.com.

Sulfate Group (S=O and S-O) Stretching: The sulfate group is characterized by strong and distinct absorption bands. Aryl sulfates typically display asymmetric and symmetric stretching vibrations for the S=O bonds. For sulfonates, these bands are generally observed in the regions of 1372-1335 cm⁻¹ and 1195-1168 cm⁻¹ libretexts.org. Arylimidobis(sulfates) show strong absorptions in the 1220-1298 cm⁻¹ range oup.com. The C-O-S stretching vibration of the aryl sulfate ester linkage also contributes to the spectrum, typically in the fingerprint region.

Based on this information, the predicted characteristic IR absorption bands for this compound are summarized in the table below.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Aromatic C-H Stretching | 3000-3100 | Medium | brainly.com |

| Alkyl C-H Stretching (from acetyl group) | 2850-2960 | Weak to Medium | brainly.com |

| Carbonyl (C=O) Stretching | 1680-1700 | Strong | brainly.comspectroscopyonline.commasterorganicchemistry.comrsc.org |

| Aromatic C=C Stretching | 1450-1600 | Medium to Strong | brainly.com |

| Asymmetric S=O Stretching | ~1370 | Strong | libretexts.org |

| Symmetric S=O Stretching | ~1180 | Strong | libretexts.org |

| C-O-S Stretching | 1000-1100 | Medium | |

| Aromatic C-H Bending (out-of-plane) | 800-900 | Strong | brainly.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the acetophenone chromophore, which is influenced by the sulfate substituent on the aromatic ring.

The parent compound, acetophenone, and its derivatives are known to exhibit characteristic absorption bands in the UV region nih.govcsic.esresearchgate.netacs.org. For instance, 2'-methoxyacetophenone (B1218423) displays two absorption maxima at approximately 250 nm and 310 nm csic.es. The introduction of a sulfate group on the para position of the acetophenone ring is expected to influence the position and intensity of these absorption bands. The sulfate group can act as an auxochrome, a group that modifies the light-absorbing properties of a chromophore.

While specific experimental UV-Vis data for this compound is scarce in the literature, its spectral characteristics can be inferred from related compounds. The electronic transitions responsible for the UV absorption in acetophenone derivatives are typically the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group. The sulfate ion itself shows absorption in the far UV region, but when conjugated to an aromatic system, it can cause a shift in the absorption maxima researchgate.netias.ac.in.

The expected UV-Vis absorption data for this compound in a polar solvent like ethanol (B145695) or water are presented in the table below. These values are estimations based on the known absorptions of similar acetophenone derivatives.

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Reference |

|---|---|---|---|---|

| π → π* (aromatic system) | ~250-260 | >10,000 | Ethanol/Water | csic.es |

| n → π* (carbonyl group) | ~310-320 | <1,000 | Ethanol/Water | csic.es |

The precise λmax and molar absorptivity values can be influenced by the solvent polarity, with polar solvents often causing a hypsochromic (blue) shift of the n → π* transition and a bathochromic (red) shift of the π → π* transition.

Environmental Occurrence, Fate, and Degradation Mechanisms of 4 Acetylphenol Sulfate

Abiotic Degradation Pathways

Advanced Oxidation Processes (AOPs)

Hydroxyl Radical-Initiated Degradation

The degradation of many organic pollutants in the environment is initiated by reactions with hydroxyl radicals (•OH), which are highly reactive species. For aromatic compounds, •OH radicals can react via electrophilic addition to the aromatic ring or through hydrogen abstraction acs.orgfrontiersin.org. In the case of aryl sulfates like 4-acetylphenyl sulfate (B86663), the sulfate group (–OSO₃⁻) is a strong electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic attack. This deactivating effect lowers the rate of hydrogen abstraction during •OH oxidation acs.org.

Studies on the reaction of •OH radicals with various organosulfur compounds have shown that the rate constants are temperature-dependent and are influenced by the molecular structure acs.org. While a specific rate constant for 4-acetylphenyl sulfate is not available, data for related compounds can provide an estimation of its reactivity. The degradation of the parent compound, 4-acetylphenol, via photocatalysis, which also involves hydroxyl radicals, has been shown to be effective. For instance, using an activated carbon-zinc oxide (AC-ZnO) catalyst under UV irradiation, 4-acetylphenol can be completely degraded qut.edu.au. The primary mechanism in such photocatalytic systems is the generation of hydroxyl radicals that attack the organic molecule qut.edu.au.

Table 1: Temperature-Dependent Rate Constants for the Reaction of Hydroxyl Radicals with Selected Organosulfur Compounds

| Compound | Temperature Range (K) | Arrhenius Expression (L mol⁻¹ s⁻¹) | Rate Constant at 298 K (L mol⁻¹ s⁻¹) | Reference |

| Methyl sulfate | 278-318 | (1.1 ± 0.2) × 10¹⁰ exp[(-1170 ± 140)/T] | (1.9 ± 0.1) × 10⁸ | acs.org |

| Ethyl sulfate | 278-318 | (1.8 ± 0.3) × 10¹⁰ exp[(-1040 ± 120)/T] | (5.4 ± 0.2) × 10⁸ | acs.org |

| Methane sulfonate | 278-318 | (2.7 ± 0.4) × 10⁹ exp[(-1260 ± 110)/T] | (3.7 ± 0.2) × 10⁷ | acs.org |

| Ethane sulfonate | 278-318 | (3.1 ± 0.5) × 10⁹ exp[(-910 ± 120)/T] | (1.5 ± 0.1) × 10⁸ | acs.org |

This table is based on data for related organosulfur compounds to infer the potential reactivity of 4-Acetylphenol sulfate.

Environmental Persistence and Transport Studies

The transport of sulfate in soil is a complex process influenced by factors such as soil pH, the presence of other ions, and the soil's mineral composition nih.govosti.gov. Sulfate can be retained in soils through adsorption, particularly in soils with high iron and aluminum oxide content nih.gov. However, this retention is often reversible and concentration-dependent nih.gov. Given its likely water solubility, 4-acetylphenyl sulfate may be mobile in many soil types, potentially leading to leaching into groundwater. Its persistence will be determined by the rates of its degradation processes, including microbial degradation and reaction with hydroxyl radicals.

Table 2: Factors Influencing the Environmental Transport of Aryl Sulfates

| Factor | Influence on Transport | Rationale | References |

| Water Solubility | High | Increased mobility in soil and water systems. | researchgate.netmontana.edu |

| Soil Composition | Variable | Adsorption to iron and aluminum oxides can retard movement. | nih.gov |

| Soil pH | Variable | Affects the surface charge of soil minerals and thus sulfate adsorption. | nih.govosti.gov |

| Biodegradation | Low | Reduces persistence and limits long-range transport. | jmb.or.krasm.org |

This table summarizes general principles of aryl sulfate transport, as specific data for this compound is unavailable.

Degradation Intermediates and Products

The degradation of 4-acetylphenyl sulfate is expected to proceed through the cleavage of the sulfate ester bond, yielding 4-acetylphenol, or through modification of the aromatic ring. The subsequent degradation of 4-acetylphenol has been studied more extensively.

Microbial degradation of 4-acetylphenol by Pseudomonas putida involves its conversion to 4-hydroxyphenyl acetate (B1210297), which is then hydrolyzed to hydroquinone (B1673460) and acetate asm.org. In other pathways, 4-acetylphenol can be a metabolic intermediate in the degradation of other compounds. For example, it is formed during the degradation of bisphenol A and can be further metabolized to 4-hydroxybenzoic acid pjoes.com. Another identified bacterial metabolic intermediate is 4-acetylcatechol ebi.ac.uk.

Photocatalytic degradation studies of 4-ethylphenol (B45693), a structurally similar compound, have identified 4-hydroxyacetophenone as an oxidation product, alongside other hydroxylated and ring-opened compounds utwente.nl. The complete mineralization of these intermediates leads to the formation of carbon dioxide and water rsc.org.

Table 3: Known Degradation Intermediates and Products of 4-Acetylphenol

| Degradation Pathway | Intermediate/Product | Chemical Formula | Reference |

| Microbial Degradation (Pseudomonas putida) | 4-Hydroxyphenyl acetate | C₈H₈O₃ | asm.org |

| Microbial Degradation (Pseudomonas putida) | Hydroquinone | C₆H₆O₂ | asm.org |

| Microbial Degradation (Pseudomonas putida) | Acetate | C₂H₃O₂⁻ | asm.org |

| Microbial Degradation (from Bisphenol A) | 4-Hydroxybenzoic acid | C₇H₆O₃ | pjoes.com |

| Microbial Hydroxylation | 4-Acetylcatechol | C₈H₈O₃ | ebi.ac.uk |

| Photocatalytic Oxidation (inferred) | Ring-opened organic acids | Various | rsc.org |

| Complete Mineralization | Carbon Dioxide | CO₂ | rsc.org |

| Complete Mineralization | Water | H₂O | rsc.org |

This table focuses on the degradation products of the parent compound, 4-acetylphenol, as direct degradation studies of the sulfated form are scarce.

Theoretical and Computational Chemistry of 4 Acetylphenol Sulfate

Reaction Mechanism Studies

The study of reaction mechanisms involving 4-acetylphenol sulfate is crucial for understanding its formation, stability, and degradation. Computational chemistry provides powerful tools to investigate these processes at a molecular level.

Computational Modeling of Sulfation and Hydrolysis Reactions

Computational modeling offers detailed insights into the energetics and pathways of the sulfation of 4-acetylphenol and the subsequent hydrolysis of the resulting sulfate ester. These studies are fundamental to understanding its metabolic fate and persistence.

Sulfation Reaction:

The biosynthesis of this compound is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group (SO₃) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the phenolic hydroxyl group of 4-acetylphenol. nih.govnih.gov Computational studies, often employing quantum mechanics/molecular mechanics (QM/MM) methods, have elucidated the mechanism of this transfer. researchgate.net

The generally accepted mechanism for sulfotransferase-catalyzed sulfation is an associative S_N2-like reaction. researchgate.netresearcher.life In this process, the hydroxyl group of the substrate (4-acetylphenol) acts as a nucleophile, attacking the sulfur atom of the PAPS sulfate group. This occurs in a single step, leading to the formation of a pentacoordinate transition state, followed by the departure of the 3'-phosphoadenosine-5'-phosphate (PAP) leaving group. nih.gov

Key aspects revealed by computational modeling include:

Activation Energies: The activation free energies for the sulfation of phenolic compounds are influenced by the electronic properties of the substrate and the specific SULT isoform involved. researchgate.net

Role of Active Site Residues: Modeling highlights the importance of specific amino acid residues within the enzyme's active site that stabilize the transition state and properly orient the substrates (PAPS and the phenol) for efficient catalysis. researchgate.net

Proton Transfer: A critical step often involves the transfer of a proton from the substrate's hydroxyl group to a catalytic base in the active site, such as a glutamate (B1630785) or aspartate residue, facilitating the nucleophilic attack. researchgate.net

Hydrolysis Reaction:

The hydrolysis of aryl sulfates like this compound, which involves the cleavage of the S-O bond, can occur both non-enzymatically and catalyzed by arylsulfatase enzymes. acs.orguq.edu.au Theoretical studies have been instrumental in defining these reaction pathways.

Uncatalyzed Hydrolysis: In solution, the uncatalyzed hydrolysis of aryl sulfate monoanions is proposed to proceed through an S_N2 mechanism. acs.orguq.edu.auresearchgate.net This involves a direct attack by a water molecule on the sulfur atom.

Enzyme-Catalyzed Hydrolysis: Arylsulfatases significantly accelerate the rate of hydrolysis. acs.orguq.edu.au Computational and experimental data for the Pseudomonas aeruginosa arylsulfatase suggest a mechanism involving a catalytically essential formylglycine (FGly) residue. acs.orguq.edu.auresearchgate.net The reaction proceeds via a sulfated FGly intermediate. acs.orguq.edu.au Theoretical calculations indicate a strong preference for this intermediate to release the sulfate group through an E2 elimination mechanism rather than a direct S_N2 substitution by water. acs.orguq.edu.auresearchgate.net The Brønsted analysis for this enzyme-catalyzed reaction yields a β_LG value of -0.86, which is consistent with an S_N2-like process at the sulfur atom. acs.orguq.edu.auresearchgate.net

The table below summarizes key computational parameters for related sulfation and hydrolysis reactions.

| Reaction | Proposed Mechanism | Computational Method | Key Findings |

| Sulfation (general) | Associative S_N2 | QM/MM (ONIOM) | Involves a single elementary step with a pentacoordinate transition state. researchgate.net |

| Hydrolysis (uncatalyzed) | S_N2 | SCS-MP2//B3LYP | Direct nucleophilic attack by water on the sulfur atom. acs.orguq.edu.au |

| Hydrolysis (catalyzed) | S_N2-like with E2 | SCS-MP2//B3LYP | Formation of a sulfated enzyme intermediate, followed by an E2 elimination to release the sulfate. acs.orguq.edu.auresearchgate.net |

Kinetic Studies of Environmental Degradation Pathways

The environmental fate of this compound is determined by the kinetics of its degradation through various pathways. While specific kinetic data for this compound are not abundant, studies on related phenolic compounds provide a framework for understanding its likely degradation routes. The primary environmental degradation pathways for such compounds often involve photochemical reactions.

One of the key reactive species responsible for the photodegradation of phenolic compounds in sunlit aquatic environments is singlet oxygen (¹O₂). nsf.gov The reaction rates are highly dependent on the pH of the water, as the phenolate (B1203915) form of the molecule is significantly more reactive than the protonated phenol (B47542) form.

Kinetic studies and quantitative structure-activity relationship (QSAR) models have been developed to predict the second-order rate constants (k) for reactions between ¹O₂ and various phenolic compounds. nsf.gov These models often use parameters like Hammett constants (σ) or one-electron oxidation potentials to correlate the electronic properties of the substituents with reactivity. nsf.gov For phenolates, electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. The acetyl group in the para position of 4-acetylphenol is electron-withdrawing, which would be expected to decrease its reactivity towards singlet oxygen compared to unsubstituted phenol.

The table below presents representative kinetic data for the reaction of singlet oxygen with related phenolic compounds, which can be used to infer the potential reactivity of this compound.

| Compound | pH | Second-Order Rate Constant (k) with ¹O₂ (M⁻¹s⁻¹) | Reference Compound for |

| Phenol | 8.0 | 1.3 x 10⁷ | 4-Acetylphenol |

| p-Cresol | 8.0 | 4.0 x 10⁷ | Substituted Phenols |

| 4-Chlorophenol | 8.0 | 7.0 x 10⁶ | Substituted Phenols |

Data inferred from studies on similar compounds to provide context for potential degradation kinetics. nsf.gov

Intermolecular Interactions and Binding Affinities (e.g., with Enzymes, Adsorbents)

The biological activity and environmental distribution of this compound are governed by its intermolecular interactions and binding affinities with various macromolecules and surfaces.

Enzyme Binding:

The primary interaction of this compound in a biological context is with the enzymes responsible for its metabolism: sulfotransferases (SULTs) for its synthesis and sulfatases for its hydrolysis. nih.govoup.com

Sulfotransferase (SULT) Binding: As a product of the reaction, this compound must dissociate from the SULT active site. However, product inhibition can occur where the sulfated product competes with the substrates (PAPS and the acceptor phenol) for binding. The affinity of this compound for the SULT active site is influenced by a network of interactions, including hydrogen bonds and hydrophobic interactions with active site residues. nih.gov Computational docking and molecular dynamics simulations are used to explore these binding modes and estimate binding energies. nih.gov For instance, studies on human cytosolic SULT1A1, which has a broad substrate specificity for phenolic compounds, reveal a well-defined active site where substrates and inhibitors bind. researchgate.net

Sulfatase Binding: For hydrolysis to occur, this compound must bind to the active site of a sulfatase. The active sites of sulfatases contain a divalent metal ion (often Ca²⁺) and a network of amino acid residues that recognize and position the sulfate ester for catalysis. oup.comrsc.org The binding involves coordination of the sulfate group's oxygen atoms with the metal ion and hydrogen bonding with surrounding residues. rsc.org The phenolic portion of the molecule also engages in hydrophobic and/or π-stacking interactions within the binding pocket. rsc.org

Adsorbent Binding:

The fate of this compound in the environment can also be influenced by its adsorption to solid phases like soils and sediments. The binding affinity to these materials depends on the physicochemical properties of both the compound and the adsorbent. Key molecular descriptors that influence adsorption include:

LogP (n-octanol/water partition coefficient): A measure of hydrophobicity.

Aqueous Solubility: The extent to which the compound dissolves in water.

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors.

Computational methods can predict these descriptors, which are then used in models to estimate the extent of adsorption. For a sulfated compound like this compound, the presence of the negatively charged sulfate group at typical environmental pH values will significantly increase its water solubility and reduce its tendency to adsorb to hydrophobic organic carbon in soils compared to its non-sulfated parent compound, 4-acetylphenol.

The table below provides calculated physicochemical descriptors relevant to the binding and interaction of this compound.

| Compound Name | Molecular Weight ( g/mol ) | LogP (o/w) | Aqueous Solubility | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

| This compound | 216.20 | ~ -0.5 | High | 5 | 1 |

| 4-Acetylphenol | 136.15 | ~ 1.6 | Moderate | 2 | 1 |

Note: LogP and solubility values are estimates based on computational models and the properties of similar structures.

Future Directions in 4 Acetylphenol Sulfate Research

Development of Novel Synthetic Routes

The synthesis of 4-Acetylphenol sulfate (B86663) and related compounds is crucial for creating analytical standards and for conducting in-depth biological studies. While some synthetic routes exist, often involving the sulfation of 4-hydroxyacetophenone, there is a continuous drive to develop more efficient, scalable, and environmentally benign methods. arabjchem.org

Future research in this area will likely focus on:

Green Chemistry Approaches: Utilizing less hazardous reagents and solvents to minimize the environmental impact of synthesis. This could involve exploring enzymatic or microbial synthesis pathways as alternatives to traditional chemical methods.

Catalytic Innovations: Investigating novel catalysts to improve reaction yields and selectivity. For instance, the use of activated carbon-zinc oxide (AC-ZnO) catalysts has been explored for the degradation of 4-acetylphenol, and similar principles could be adapted for synthetic purposes. researchgate.net

Flow Chemistry: Implementing continuous flow synthesis setups can offer better control over reaction parameters, leading to higher purity products and easier scalability compared to batch processes.

A significant area of development is the use of biocatalysts. For example, the enzyme 4-hydroxyacetophenone monooxygenase, which converts 4-hydroxyacetophenone to 4-hydroxyphenyl acetate (B1210297), demonstrates the potential of enzymatic transformations in this chemical space. asm.orgnih.gov Further exploration of enzymes could lead to direct and stereoselective sulfation methods.

Advancements in High-Throughput Analytical Platforms

The detection and quantification of 4-Acetylphenol sulfate in complex biological and environmental matrices necessitate sensitive and high-throughput analytical methods. Current approaches often rely on liquid chromatography-mass spectrometry (LC-MS). oup.comacs.orgnih.govd-nb.info

Future advancements are expected in:

Enhanced Chromatographic Separation: The development of new stationary phases and column technologies will enable better separation of isomers and closely related metabolites, which is critical for accurate quantification. acs.org

Improved Mass Spectrometry: Higher resolution and faster scanning mass spectrometers will improve the sensitivity and specificity of detection, allowing for the analysis of trace amounts of the compound.

Automated Sample Preparation: The integration of automated sample preparation workflows will increase throughput and reduce variability, which is essential for large-scale metabolomics and biomonitoring studies. acs.org

Suspect and Non-Target Screening: Advanced data processing workflows are being developed to identify a broader range of metabolites, including previously unknown transformation products of this compound. acs.org

These technological improvements will be instrumental in large-scale epidemiological studies and environmental monitoring programs, providing more comprehensive data on the exposure and metabolic fate of this compound.

Exploration of Enzymatic Promiscuity and Engineering for Biocatalysis

Enzymes are not always perfectly specific and can sometimes catalyze reactions other than their primary physiological one, a phenomenon known as enzymatic promiscuity. nih.govnih.gov This "moonlighting" capability of enzymes presents a significant opportunity for developing novel biocatalysts. rug.nl

Future research directions include:

Discovering Promiscuous Activities: Screening existing enzyme libraries for the ability to sulfate 4-hydroxyacetophenone or to metabolize this compound. Enzymes like sulfatases and phosphatases, known for their promiscuous nature, are prime candidates for such investigations. nih.govnih.gov

Protein Engineering: Once a promiscuous enzyme is identified, its activity and selectivity can be enhanced through directed evolution and rational protein design. rsc.org This could lead to the creation of highly efficient and specific biocatalysts for the synthesis or degradation of this compound.

Applications in Bioremediation: Engineered enzymes could be used to break down this compound and related pollutants in contaminated environments.

The study of enzymes like 4-oxalocrotonate tautomerase (4-OT), which has been engineered for carbon-carbon bond formation, provides a blueprint for how promiscuous activities can be harnessed for synthetic purposes. rug.nl Similarly, understanding the mechanisms of enzymes that handle phosphate (B84403) and sulfate transfer can provide insights into designing new biocatalysts. nih.govnih.gov

Integrated Multi-Omics Approaches to Understand Metabolic Networks

To fully comprehend the biological role of this compound, it is essential to study it within the context of the entire metabolic network. Integrated multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a systems-level view of cellular processes. nih.govmdpi.com

Future research will likely involve:

Combining Metabolomics with Other 'Omics': Correlating levels of this compound with gene expression (transcriptomics) and protein abundance (proteomics) can help identify the enzymes and pathways responsible for its synthesis and degradation. escholarship.orgresearchgate.netbiorxiv.org

Network Analysis: Constructing and analyzing metabolic networks can reveal how this compound is connected to other metabolic pathways and how these connections are altered in different physiological or disease states. nih.govbiorxiv.org For example, studies have linked this compound to various health conditions, including cancer and cognitive function, and multi-omics can help elucidate the underlying mechanisms. nih.govamegroups.orgnih.gov

Gut Microbiome Interactions: The gut microbiome plays a crucial role in xenobiotic metabolism. Multi-omics can be used to investigate how gut bacteria contribute to the production of this compound from dietary precursors. nih.gov

These integrated approaches will be critical for moving beyond simple association studies to a mechanistic understanding of the function of this compound in health and disease.

Enhanced Computational Models for Predictive Chemistry and Environmental Fate

Computational models are becoming increasingly powerful tools for predicting the properties, behavior, and fate of chemical compounds. nih.govmuni.cz For this compound, these models can provide valuable insights where experimental data is lacking.

Future directions in computational modeling include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the biological activity and toxicity of this compound and related compounds based on their chemical structure. nih.gov

Predicting Environmental Fate: Using computational tools to predict the biodegradability, persistence, and potential for bioaccumulation of this compound in the environment. nih.govresearchgate.net This is crucial for assessing its environmental risk.

Molecular Dynamics Simulations: Performing simulations to understand the interactions of this compound with biological macromolecules, such as enzymes and receptors. This can provide insights into its mechanism of action at a molecular level. acs.org

Q & A

Basic Question: What are the primary biochemical pathways involving 4-acetylphenol sulfate, and how can its presence be detected in metabolic studies?

Answer:

this compound is a sulfated derivative formed during the metabolism of aromatic amino acids like phenylalanine. It is part of the phenylalanine-to-tyrosine pathway, where microbial and host enzymatic processes sulfonate phenolic intermediates . To detect it experimentally, targeted metabolomics is commonly employed. For example:

- Liquid Chromatography-Mass Spectrometry (LC-MS) with selective ion monitoring (SIM) can isolate its molecular ion (m/z ~245 for the sulfate conjugate).

- Urinary studies often use time-course sampling (e.g., 2–6 hours post-intervention) to track its excretion, as demonstrated in whole-grain wheat intake studies where its levels correlated with dietary biomarkers .

Basic Question: How does this compound function as a biomarker in human studies, and what methodological controls are necessary?

Answer:

As a xenobiotic metabolite and sulfated phenolic compound, this compound serves as a biomarker for:

- Dietary interventions (e.g., tracking whole-grain consumption via urinary excretion patterns) .

- Gut microbiome activity , as bacterial metabolism of polyphenols generates precursors for sulfation.

Methodological controls include: - Normalizing urinary concentrations to creatinine levels to account for hydration variability.

- Including washout periods in crossover studies to avoid carryover effects from prior dietary exposures.

Advanced Question: How can researchers resolve contradictory data on this compound’s tissue-specific concentration changes, such as in mucosal vs. detrusor layers?

Answer:

Discrepancies in tissue-specific levels (e.g., reduced mucosal concentrations vs. increased detrusor concentrations under pharmacological inhibition) require:

- Compartmentalized sampling : Isolate tissue layers (e.g., via microdissection) to avoid cross-contamination .

- Mechanistic validation : Test hypotheses using in vitro models (e.g., bladder organoids) to differentiate host vs. microbial contributions to sulfate conjugation.

- Pathway inhibition studies : Apply specific enzyme inhibitors (e.g., sulfotransferase inhibitors) to dissect local vs. systemic metabolic regulation .

Advanced Question: What experimental designs are optimal for distinguishing host-derived vs. microbiome-derived this compound in vivo?

Answer:

- Gnotobiotic models : Compare germ-free vs. colonized rodents to quantify microbiome contributions.

- Isotope tracing : Administer -labeled phenylalanine or tyrosine and track sulfate conjugation in host tissues vs. fecal matter.

- Pharmacokinetic profiling : Measure portal vs. systemic circulation concentrations to identify first-pass metabolism sites .

Advanced Question: How should researchers address variability in this compound quantification across metabolomic platforms?

Answer:

- Standardization : Use certified reference materials (CRMs) for sulfated metabolites to calibrate instruments.

- Multi-platform validation : Cross-verify LC-MS data with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

- Batch correction : Apply computational tools like ComBat to adjust for inter-laboratory variability in mass spectrometry data .

Advanced Question: What are the implications of this compound’s dual role as a xenobiotic and endogenous metabolite in experimental design?

Answer:

- Source stratification : Design studies to control for dietary intake (e.g., polyphenol-free diets) and pharmaceutical exposures (e.g., acetaminophen, which shares sulfation pathways).

- Dynamic range assessment : Pre-screen participants for baseline urinary levels to avoid ceiling/floor effects in intervention studies .

- Endpoint selection : Pair this compound measurements with inflammatory markers (e.g., IL-1ra) to contextualize its role in oxidative stress or detoxification pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.